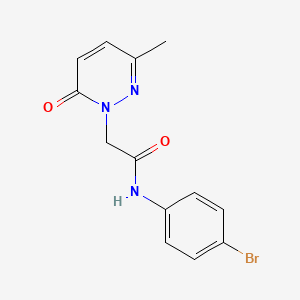
4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine
Descripción general
Descripción
4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine, also known as PAP, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound has been found to exhibit a wide range of biochemical and physiological effects that make it a valuable tool for investigating various cellular processes.
Mecanismo De Acción
The mechanism of action of 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of kinases such as AKT and ERK, which are involved in cell proliferation and survival. 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine has also been found to inhibit the activity of the proteasome, which is involved in protein degradation. By inhibiting these pathways, 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine can modulate various cellular processes and provide insights into their regulation.
Biochemical and Physiological Effects
4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine has also been found to modulate the immune system, promoting the activation of T cells and the production of cytokines. These effects make 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine a valuable tool for investigating various cellular processes and their regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine has several advantages as a tool for scientific research. It is readily available and easy to synthesize, making it accessible to researchers. 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine is also a potent inhibitor of various cellular processes, making it a valuable tool for investigating the mechanisms of action of various molecules and pathways. However, 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine also has limitations. Its potency may lead to off-target effects, and its mechanism of action may not be fully understood in all contexts. Careful experimental design and interpretation are necessary to ensure accurate results.
Direcciones Futuras
There are several future directions for the use of 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine in scientific research. One potential direction is the investigation of its role in regulating the immune system. 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine has been shown to modulate T cell activation and cytokine production, making it a potential tool for investigating immune responses. Another potential direction is the investigation of its role in neurodegenerative diseases. 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine has been shown to protect against neurodegeneration, making it a potential therapeutic agent for these diseases. Further studies are necessary to fully understand the potential applications of 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine in scientific research.
Aplicaciones Científicas De Investigación
4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of various cellular processes, making it a valuable tool for investigating the mechanisms of action of various molecules and pathways. 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(1-pyrrolidinyl)pyrimidine has been used in studies of cancer, inflammation, and neurodegenerative diseases, among others.
Propiedades
IUPAC Name |
1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-12-16-14(19-5-3-4-6-19)11-15(17-12)20-9-7-18(8-10-20)13(2)21/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRGTECLNNIPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464597.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4464600.png)
![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4464603.png)
![2-ethyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464620.png)
![1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide](/img/structure/B4464626.png)

![4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B4464636.png)
![7-(2-ethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4464642.png)
![N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464648.png)
![3-{[2-(1-pyrrolidinyl)-4-quinazolinyl]amino}-1-propanol](/img/structure/B4464669.png)
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4464671.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-ethyl-2-methyl-4-pyrimidinamine](/img/structure/B4464677.png)
![2-(benzylthio)-7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464683.png)
![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4464691.png)